molecular formula C22H22N4O4S B610633 2,4-Thiazolidinedione, 3-((2,3-dihydro-3-((4-(4-morpholinylmethyl)-1H-pyrrol-2-yl)methylene)-2-oxo-1H-indol-5-yl)methyl)- CAS No. 1265965-22-7

2,4-Thiazolidinedione, 3-((2,3-dihydro-3-((4-(4-morpholinylmethyl)-1H-pyrrol-2-yl)methylene)-2-oxo-1H-indol-5-yl)methyl)-

Cat. No. B610633
M. Wt: 438.502
InChI Key: AREYWCZYVPSHGS-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S49076 is a novel, potent inhibitor of MET, AXL/MER, and FGFR1/2/3. S49076 potently blocked cellular phosphorylation of MET, AXL, and FGFRs and inhibited downstream signaling in vitro and in vivo. In cell models, S49076 inhibited the proliferation of MET- and FGFR2-dependent gastric cancer cells, blocked MET-driven migration of lung carcinoma cells, and inhibited colony formation of hepatocarcinoma cells expressing FGFR1/2 and AXL. In tumor xenograft models, a good pharmacokinetic/pharmacodynamic relationship for MET and FGFR2 inhibition following oral administration of S49076 was established and correlated well with impact on tumor growth. MET, AXL, and the FGFRs have all been implicated in resistance to VEGF/VEGFR inhibitors such as bevacizumab. A phase I study with S-49076 is currently underway in patients with advanced solid tumors.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Thiazolyl and Thiadiazolyl Derivatives : A study detailed the synthesis of various substituted furan and pyrrole derivatives, incorporating 4-oxo-3-substituted thiazolidin-2-ylidene and thiazolidin-4-one, showing potential in antimicrobial activities (Hassan, 2007).

  • Potential Antihyperglycemic Agents : A different approach described the synthesis of novel 5-(1H-Indol-3-yl-methylene)-thiazolidine-2,4-dione derivatives, suggesting their use as potential antihyperglycemic agents (Riyaz, Naidu, & Dubey, 2011).

Chemical Transformations and Reactivity

  • Formation of Complex Derivatives : Various reactions involving methyl 4-(furan-2-yl)- and 4-(thiophen-2-yl)-2,4-dioxobutanoates with aromatic aldehydes and 1,3-thiazol-2-amine led to the formation of complex derivatives, highlighting diverse chemical reactivity and potential for further applications (Gein & Mar'yasov, 2015).

  • Creation of a Structurally Diverse Library : The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in different types of alkylation and ring closure reactions was studied, emphasizing the versatility in generating a wide range of structurally diverse compounds (Roman, 2013).

Applications in Antimicrobial Activities

  • Antimicrobial Evaluation of Derivatives : A study synthesized and evaluated the antimicrobial properties of imidazolyl thiazolidinedione derivatives, indicating their effectiveness against various bacterial and fungal strains (Moorthy, Ekambaram, & Perumal, 2014).

  • Investigation of Potential Antimicrobial Agents : Another research synthesized N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)} derivatives, which were screened for in vitro antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

properties

IUPAC Name

3-[[(3Z)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indol-5-yl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c27-20-13-31-22(29)26(20)12-14-1-2-19-17(8-14)18(21(28)24-19)9-16-7-15(10-23-16)11-25-3-5-30-6-4-25/h1-2,7-10,23H,3-6,11-13H2,(H,24,28)/b18-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREYWCZYVPSHGS-NVMNQCDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2=CNC(=C2)/C=C\3/C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Thiazolidinedione, 3-((2,3-dihydro-3-((4-(4-morpholinylmethyl)-1H-pyrrol-2-yl)methylene)-2-oxo-1H-indol-5-yl)methyl)-

CAS RN

1265965-22-7
Record name S-49076
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265965227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-49076
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16821
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name S-49076
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65ZUU7MATU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Thiazolidinedione, 3-((2,3-dihydro-3-((4-(4-morpholinylmethyl)-1H-pyrrol-2-yl)methylene)-2-oxo-1H-indol-5-yl)methyl)-
Reactant of Route 2
Reactant of Route 2
2,4-Thiazolidinedione, 3-((2,3-dihydro-3-((4-(4-morpholinylmethyl)-1H-pyrrol-2-yl)methylene)-2-oxo-1H-indol-5-yl)methyl)-
Reactant of Route 3
Reactant of Route 3
2,4-Thiazolidinedione, 3-((2,3-dihydro-3-((4-(4-morpholinylmethyl)-1H-pyrrol-2-yl)methylene)-2-oxo-1H-indol-5-yl)methyl)-
Reactant of Route 4
Reactant of Route 4
2,4-Thiazolidinedione, 3-((2,3-dihydro-3-((4-(4-morpholinylmethyl)-1H-pyrrol-2-yl)methylene)-2-oxo-1H-indol-5-yl)methyl)-
Reactant of Route 5
Reactant of Route 5
2,4-Thiazolidinedione, 3-((2,3-dihydro-3-((4-(4-morpholinylmethyl)-1H-pyrrol-2-yl)methylene)-2-oxo-1H-indol-5-yl)methyl)-
Reactant of Route 6
Reactant of Route 6
2,4-Thiazolidinedione, 3-((2,3-dihydro-3-((4-(4-morpholinylmethyl)-1H-pyrrol-2-yl)methylene)-2-oxo-1H-indol-5-yl)methyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.